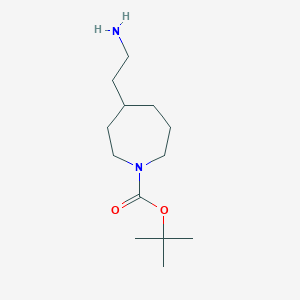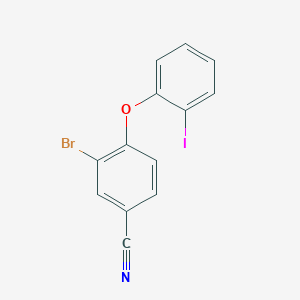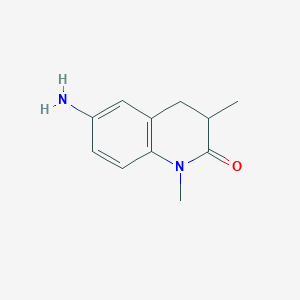![molecular formula C6H3BrClN3 B1382013 2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1504581-11-6](/img/structure/B1382013.png)
2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine
Vue d'ensemble
Description
“2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of bicyclic N-heteroarenes known as [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known for its versatile bioactivities, including antibacterial, antiviral, and anticancer activities .
Synthesis Analysis
The synthesis of related compounds involves the cyclization of H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) to generate compound C, which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl3) .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidines, including “this compound”, are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
Le composé est utilisé dans la synthèse de composés hétérocycliques, qui sont essentiels en chimie médicinale. Les hétérocycles contenant de l'azote comme la 1,2,4-triazolo[1,5-a]pyridine se trouvent dans de nombreux produits naturels présentant des activités biologiques significatives. Ces composés sont synthétisés en utilisant des méthodologies durables, souvent impliquant des méthodes sans catalyseur, sans additif et respectueuses de l'environnement sous conditions de micro-ondes .
Potentiels pharmacologiques
Les triazolo[1,5-a]pyridines présentent un large éventail d'activités pharmacologiques. Elles agissent comme des agonistes inverses pour RORγt, des inhibiteurs pour PHD-1, JAK1 et JAK2, et sont utilisées dans le traitement des troubles cardiovasculaires, du diabète de type 2 et des troubles hyperprolifératifs . Le noyau triazole est un élément central dans de nombreuses classes de médicaments, y compris les médicaments antibactériens, antifongiques, anticancéreux et antiviraux .
Applications antimicrobiennes
Le groupement triazole est connu pour ses propriétés antimicrobiennes. Il fait partie de la structure de nombreux médicaments antifongiques comme l'itraconazole et le fluconazole. Sa capacité à se lier à divers enzymes et récepteurs dans le système biologique en fait un élément précieux dans le développement de nouveaux agents antibactériens pour lutter contre les agents pathogènes multirésistants .
Modulation de l'activité biologique
Les composés contenant la structure triazolo[1,5-a]pyridine sont impliqués dans la modulation des activités biologiques. Par exemple, ils ciblent les protéines de liaison aux acides gras (FABP), qui sont reconnues comme des cibles thérapeutiques potentielles pour des troubles tels que la dyslipidémie, la maladie coronarienne et le diabète .
Conception d'agents anticancéreux
Le squelette triazolo[1,5-a]pyridine est largement utilisé dans la conception d'agents anticancéreux. En utilisant une stratégie d'hybridation moléculaire, les chercheurs ont été en mesure de synthétiser une série de dérivés indoliques de triazolo[1,5-a]pyridine, qui sont évalués pour leur potentiel en tant qu'agents anticancéreux .
Sciences des matériaux
Au-delà de ses applications biomédicales, les composés 1,2,4-triazolo[1,5-a]pyridine trouvent également des applications dans les sciences des matériaux. Leurs propriétés structurelles uniques les rendent adaptés à diverses utilisations dans ce domaine, bien que les applications spécifiques ne soient pas détaillées dans la littérature disponible .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine backbone, like 2-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyridine derivatives interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
Given the known targets of [1,2,4]triazolo[1,5-a]pyridine derivatives, it can be inferred that the compound may affect pathways related to rorγt, phd-1, jak1, and jak2 .
Result of Action
Given the known targets of [1,2,4]triazolo[1,5-a]pyridine derivatives, it can be inferred that the compound may have effects related to the inhibition of rorγt, phd-1, jak1, and jak2 .
Analyse Biochimique
Biochemical Properties
2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to act as an inhibitor for certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Moreover, this compound can alter gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function . In cancer cells, this compound has demonstrated the ability to induce apoptosis, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, altering their conformation and activity . This binding can result in the inhibition or activation of these molecules, leading to downstream effects on cellular processes. Additionally, this compound can interfere with the replication and repair of DNA, further impacting cell function and viability .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its effectiveness. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products that can alter its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its conversion to various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biological effects. The localization and accumulation of this compound are crucial for its activity and function.
Propriétés
IUPAC Name |
2-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-9-5-3-4(8)1-2-11(5)10-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSBLAVOHHUKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1504581-11-6 | |
| Record name | 2-bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)




![3-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B1381939.png)




![[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol](/img/structure/B1381950.png)
![1-[(4-Bromophenyl)methyl]-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B1381952.png)
